
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is a branched polyethylene glycol (PEG) linker with three terminal azide groups. This compound is primarily used in PEGylation via Click Chemistry, a process that allows for the attachment of PEG chains to other molecules, enhancing their solubility and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine involves the reaction of polyethylene glycol (PEG) with azide groups. The process typically includes the following steps:
Activation of PEG: PEG is first activated by reacting with a suitable activating agent such as tosyl chloride.
Introduction of Azide Groups: The activated PEG is then reacted with sodium azide to introduce azide groups.
Formation of the Branched Structure: The azide-functionalized PEG is further reacted with a branching agent to form the final branched structure with three terminal azide groups
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade activating agents.
Azidation: The activated PEG is then reacted with sodium azide in large reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine primarily undergoes Click Chemistry reactions, specifically azide-alkyne cycloaddition. This reaction is highly efficient and selective, forming stable triazole linkages .
Common Reagents and Conditions
Reagents: Common reagents include alkynes, copper(I) catalysts, and reducing agents.
Major Products
The major products of these reactions are triazole-linked compounds, which are highly stable and have enhanced solubility and stability due to the PEGylation .
Wissenschaftliche Forschungsanwendungen
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through Click Chemistry.
Biology: Facilitates the attachment of PEG chains to biomolecules, improving their solubility and stability.
Medicine: Enhances the pharmacokinetics of therapeutic agents by increasing their solubility and reducing immunogenicity.
Industry: Used in the production of PEGylated materials for various industrial applications
Wirkmechanismus
The primary mechanism of action of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine involves the formation of triazole linkages through Click Chemistry. The azide groups react with alkyne groups in the presence of a copper(I) catalyst, forming stable triazole rings. This reaction is highly specific and efficient, allowing for the precise modification of molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azide-PEG-alcohol: Similar in structure but with hydroxyl groups instead of amine groups.
Azide-PEG-acid: Contains carboxylic acid groups instead of amine groups.
Azide-PEG-amine: Similar but with a different branching structure
Uniqueness
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is unique due to its branched structure with three terminal azide groups, which allows for multiple PEGylation sites. This enhances its versatility and efficiency in various applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C81H159N13O36 |
|---|---|
Molekulargewicht |
1891.2 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[2-[bis[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]ethyl]amino]ethoxy]propanamide |
InChI |
InChI=1S/C81H159N13O36/c82-91-88-7-19-104-28-34-110-40-46-116-52-58-122-64-70-128-76-73-125-67-61-119-55-49-113-43-37-107-31-25-101-16-4-85-79(95)1-13-98-22-10-94(11-23-99-14-2-80(96)86-5-17-102-26-32-108-38-44-114-50-56-120-62-68-126-74-77-129-71-65-123-59-53-117-47-41-111-35-29-105-20-8-89-92-83)12-24-100-15-3-81(97)87-6-18-103-27-33-109-39-45-115-51-57-121-63-69-127-75-78-130-72-66-124-60-54-118-48-42-112-36-30-106-21-9-90-93-84/h1-78H2,(H,85,95)(H,86,96)(H,87,97) |
InChI-Schlüssel |
WMUCZSRJSDMEGU-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCN(CCOCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


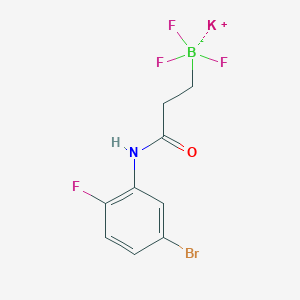


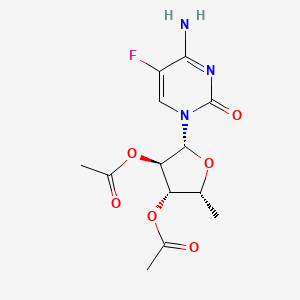
![MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl](/img/structure/B15340914.png)
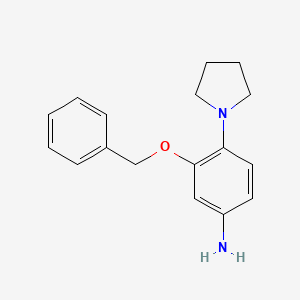
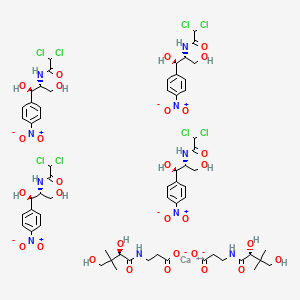
![Diethyl tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,10,12-pentaene-15,15-dicarboxylate](/img/structure/B15340933.png)
![[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B15340945.png)
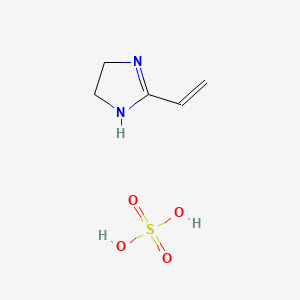
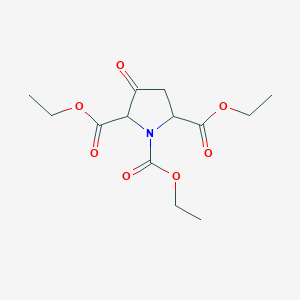


![Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B15340979.png)
